4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps. The synthetic route often starts with the preparation of key intermediates, followed by their assembly into the final spirocyclic structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
4-(Benzenesulfonyl)-8-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group may exhibit similar reactivity patterns but differ in their overall structure and applications.
Methoxybenzoyl derivatives: These compounds contain the methoxybenzoyl group and may have similar chemical properties but different biological activities.
This compound’s uniqueness lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-7-5-6-17(16-18)20(24)22-12-10-21(11-13-22)23(14-15-28-21)29(25,26)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIDNVZSKQLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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